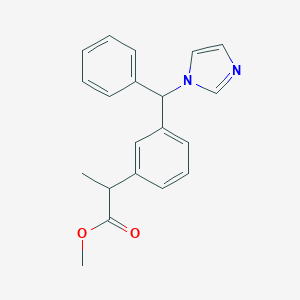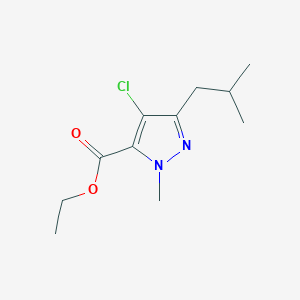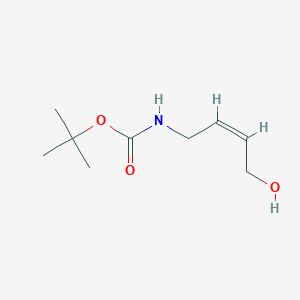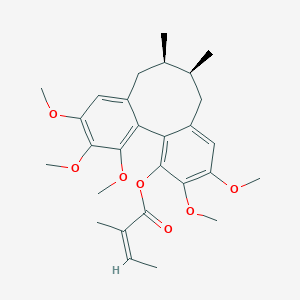
Negsehisandrin G
Vue d'ensemble
Description
Negsehisandrin G, also known as Angeloyl-(+)-gomisin K3, is a lignan isolated from the fruits of Schisandra neglecta A. C. Smith. It has the molecular formula C28H36O7 and a molecular weight of 484.58 . This compound is known for its potential biological activities, including anti-inflammatory properties and inhibition of the farnesoid X receptor (FXR), which is involved in the regulation of bile acid synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Negsehisandrin G can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the fruits of Schisandra neglecta. The isolation process typically includes extraction with solvents such as methanol or ethyl acetate, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruits of Schisandra neglecta are harvested and subjected to solvent extraction. The crude extract is then purified using column chromatography and HPLC to obtain high-purity this compound. The production process is optimized to ensure high yield and purity, making it suitable for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Negsehisandrin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Negsehisandrin G has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for the development of new synthetic methods and analytical techniques.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the regulation of bile acid synthesis and potential therapeutic effects on liver diseases.
Industry: Utilized in the production of high-purity lignans for various industrial applications .
Mécanisme D'action
Negsehisandrin G exerts its effects primarily by inhibiting the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By inhibiting FXR, this compound can modulate these metabolic pathways, leading to potential therapeutic effects in conditions such as liver diseases and metabolic disorders .
Comparaison Avec Des Composés Similaires
Negsehisandrin G is unique among lignans due to its specific inhibition of the farnesoid X receptor. Similar compounds include other lignans isolated from Schisandra species, such as:
- Gomisin A
- Gomisin N
- Schisandrin B
- Schisandrin C
These compounds share structural similarities with this compound but may differ in their biological activities and mechanisms of action. For example, while Gomisin A and Schisandrin B also exhibit anti-inflammatory properties, they may not specifically target the farnesoid X receptor .
This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
[(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHZJYWMDAZSA-KNUIFBHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC(=C(C(=C32)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


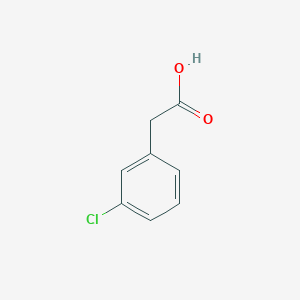

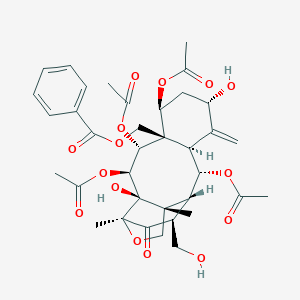
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)
